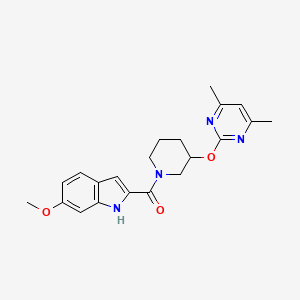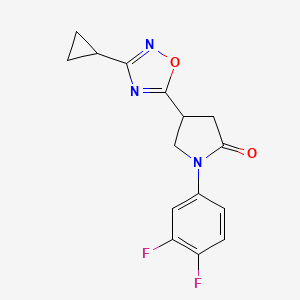
4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(3,4-difluorophenyl)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(3,4-difluorophenyl)pyrrolidin-2-one is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrrolidin-2-one core substituted with a 3-cyclopropyl-1,2,4-oxadiazol-5-yl group and a 3,4-difluorophenyl group, which contribute to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(3,4-difluorophenyl)pyrrolidin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate nitrile oxides with amidoximes under mild conditions.
Introduction of the cyclopropyl group: The cyclopropyl group can be introduced via cyclopropanation reactions using diazo compounds and transition metal catalysts.
Formation of the pyrrolidin-2-one core: This step often involves the condensation of a suitable amine with a diketone or ketoester, followed by cyclization.
Attachment of the 3,4-difluorophenyl group: This can be accomplished through nucleophilic aromatic substitution reactions, where the difluorophenyl group is introduced using appropriate halogenated precursors.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for scalability, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(3,4-difluorophenyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of catalysts.
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol or ethanol.
Substitution: Halogenated precursors, nucleophiles like amines or thiols, electrophiles like alkyl halides.
Major Products Formed
Oxidation: Oxides, hydroxylated derivatives.
Reduction: Reduced analogs with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Wissenschaftliche Forschungsanwendungen
4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(3,4-difluorophenyl)pyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, studying reaction mechanisms, and exploring new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound for drug development, particularly in the areas of central nervous system disorders and inflammatory diseases.
Industry: Utilized in the development of new materials, agrochemicals, and specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(3,4-difluorophenyl)pyrrolidin-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The compound’s unique structure allows it to engage in specific interactions with these targets, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-phenylpyrrolidin-2-one: Lacks the difluorophenyl group, which may affect its chemical reactivity and biological activity.
4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(3-chlorophenyl)pyrrolidin-2-one: Contains a chlorophenyl group instead of a difluorophenyl group, potentially altering its properties.
4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(4-fluorophenyl)pyrrolidin-2-one: Has a single fluorine atom, which may influence its interactions and stability.
Uniqueness
4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(3,4-difluorophenyl)pyrrolidin-2-one stands out due to the presence of both the cyclopropyl and difluorophenyl groups, which confer unique steric and electronic properties. These features can enhance its binding affinity to molecular targets, improve its metabolic stability, and modulate its overall pharmacokinetic profile.
Eigenschaften
IUPAC Name |
4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(3,4-difluorophenyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F2N3O2/c16-11-4-3-10(6-12(11)17)20-7-9(5-13(20)21)15-18-14(19-22-15)8-1-2-8/h3-4,6,8-9H,1-2,5,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVHSVCRUFVCIJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)C3CC(=O)N(C3)C4=CC(=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3,3-dimethyl-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride](/img/new.no-structure.jpg)
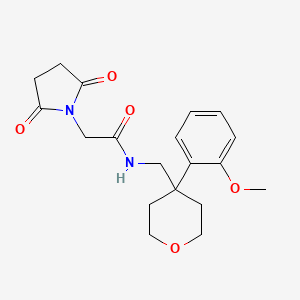
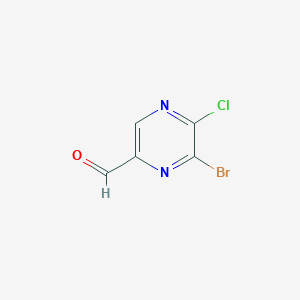
![1-(3-Chlorophenyl)-3-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]urea](/img/structure/B2783914.png)
![(3Z)-3-{[(2,4-dimethoxyphenyl)amino]methylene}-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2783915.png)
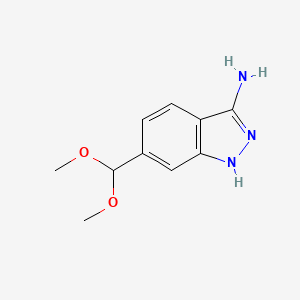
![2-{[(2-Fluorophenyl)carbamoyl]methoxy}benzoic acid](/img/structure/B2783918.png)

![methyl 2-(3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate](/img/structure/B2783920.png)
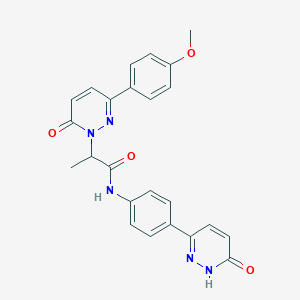
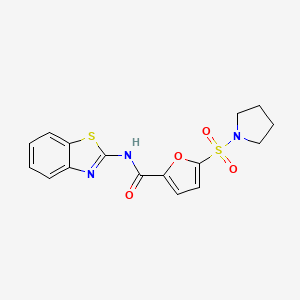
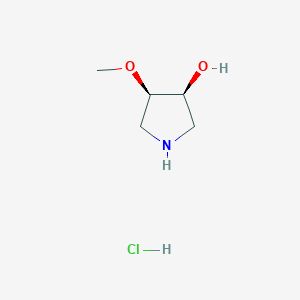
![ethyl 2-[2-(2-methylphenyl)-4,6-dioxo-3-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2783924.png)
